molecular formula C17H14N2O B12158922 4-(m-Tolylazo)-1-naphthol CAS No. 25476-96-4

4-(m-Tolylazo)-1-naphthol

Cat. No.: B12158922
CAS No.: 25476-96-4
M. Wt: 262.30 g/mol
InChI Key: PBEJNOBUZDXAGT-UHFFFAOYSA-N
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Description

4-(m-Tolylazo)-1-naphthol is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) linking two aromatic rings. This particular compound features a naphthol moiety linked to a tolyl group through an azo linkage. The compound is known for its vivid coloration, making it useful in dye and pigment industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(m-Tolylazo)-1-naphthol typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of m-toluidine using sodium nitrite and hydrochloric acid to form the diazonium salt. This intermediate is then coupled with 1-naphthol in an alkaline medium to yield the desired azo compound.

Reaction Steps:

    Azo Coupling:

Industrial Production Methods

In industrial settings, the synthesis is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the diazonium salt and to achieve efficient coupling with 1-naphthol.

Chemical Reactions Analysis

Types of Reactions

4-(m-Tolylazo)-1-naphthol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction of the azo group can yield the corresponding amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic or basic medium.

    Reduction: Sodium dithionite (Na₂S₂O₄) or catalytic hydrogenation.

    Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: m-Toluidine and 1-naphthylamine.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

4-(m-Tolylazo)-1-naphthol has a wide range of applications in scientific research:

    Chemistry: Used as a dye intermediate and in the synthesis of other azo compounds.

    Biology: Employed as a staining agent in microscopy to highlight cellular components.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of dyes, pigments, and inks due to its vibrant color and stability.

Mechanism of Action

The mechanism of action of 4-(m-Tolylazo)-1-naphthol primarily involves its ability to undergo azo-hydrazone tautomerism. This tautomerism allows the compound to interact with various molecular targets, including enzymes and receptors. The azo linkage can also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(p-Tolylazo)-1-naphthol: Similar structure but with the tolyl group in the para position.

    4-(m-Tolylazo)-2-naphthol: Similar structure but with the azo linkage at the 2-position of naphthol.

    4-(m-Tolylazo)-phenol: Similar structure but with a phenol moiety instead of naphthol.

Uniqueness

4-(m-Tolylazo)-1-naphthol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its position of the azo linkage and the presence of the naphthol moiety contribute to its stability and vibrant coloration, making it particularly valuable in dye and pigment applications.

Properties

CAS No.

25476-96-4

Molecular Formula

C17H14N2O

Molecular Weight

262.30 g/mol

IUPAC Name

4-[(3-methylphenyl)diazenyl]naphthalen-1-ol

InChI

InChI=1S/C17H14N2O/c1-12-5-4-6-13(11-12)18-19-16-9-10-17(20)15-8-3-2-7-14(15)16/h2-11,20H,1H3

InChI Key

PBEJNOBUZDXAGT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N=NC2=CC=C(C3=CC=CC=C32)O

Origin of Product

United States

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